Bentipimine
Bentipimine
Brand Name:
Vulcanchem
CAS No.:
17692-23-8
VCID:
VC21063992
InChI:
InChI=1S/C27H31ClN2S/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28/h2-14,27H,15-21H2,1H3
SMILES:
CC1=CC=CC=C1CN2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=CC=C4Cl
Molecular Formula:
C27H31ClN2S
Molecular Weight:
451.1 g/mol
Bentipimine
CAS No.: 17692-23-8
Cat. No.: VC21063992
Molecular Formula: C27H31ClN2S
Molecular Weight: 451.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17692-23-8 |
|---|---|
| Molecular Formula | C27H31ClN2S |
| Molecular Weight | 451.1 g/mol |
| IUPAC Name | 1-[2-[(2-chlorophenyl)-phenylmethyl]sulfanylethyl]-4-[(2-methylphenyl)methyl]piperazine |
| Standard InChI | InChI=1S/C27H31ClN2S/c1-22-9-5-6-12-24(22)21-30-17-15-29(16-18-30)19-20-31-27(23-10-3-2-4-11-23)25-13-7-8-14-26(25)28/h2-14,27H,15-21H2,1H3 |
| Standard InChI Key | KIPJSVIZACGFEX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=CC=C4Cl |
| Canonical SMILES | CC1=CC=CC=C1CN2CCN(CC2)CCSC(C3=CC=CC=C3)C4=CC=CC=C4Cl |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator